molecular formula C21H20N4O4S B11238175 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B11238175
M. Wt: 424.5 g/mol
InChI Key: BIUJLDGMMBLJKV-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide is a complex organic compound that features a benzoxazole ring, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the Oxadiazole Ring: This involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Benzoxazole and Oxadiazole Rings: This step involves the formation of a thioether linkage between the benzoxazole and oxadiazole rings.

    Attachment of the Propanamide Group: This final step involves the reaction of the intermediate compound with 2-methoxy-5-methylphenylpropanamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzoxazole and oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and oxadiazole rings may facilitate binding to these targets, while the propanamide group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-methoxy-5-methylphenyl)propanamide is unique due to the combination of its benzoxazole and oxadiazole rings, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C21H20N4O4S/c1-13-7-8-16(27-2)15(11-13)22-19(26)9-10-20-24-18(25-29-20)12-30-21-23-14-5-3-4-6-17(14)28-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,26)

InChI Key

BIUJLDGMMBLJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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